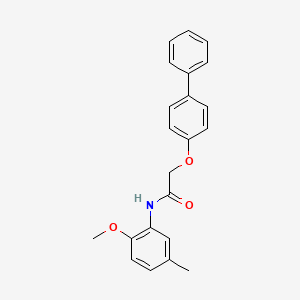

![molecular formula C14H8ClN5 B5618810 7-chloro-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B5618810.png)

7-chloro-5-phenyltetrazolo[1,5-a]quinazoline

Übersicht

Beschreibung

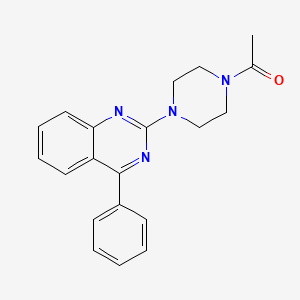

7-chloro-5-phenyltetrazolo[1,5-a]quinazoline is a derivative within the broader chemical class of tetrazoloquinazolines. These compounds have attracted interest due to their versatile chemical properties and potential applications in various fields.

Synthesis Analysis

- The synthesis of tetrazoloquinazolines often involves reactions with α,β-unsaturated carbonyl compounds or their synthetic equivalents, yielding various derivatives, including 7-chloro-5-phenyltetrazolo[1,5-a]quinazolines (Sidorenko & Orlov, 2008).

Molecular Structure Analysis

- Structural characterizations of tetrazoloquinazoline derivatives are typically achieved through techniques such as IR and 1H NMR spectroscopy, mass spectrometry, and elemental analysis (Sidorenko & Orlov, 2008).

Chemical Reactions and Properties

- Reactions of tetrazoloquinazolines with N-nucleophiles lead to various transformations, highlighting the reactivity of the compound and its derivatives (Kholodnyak et al., 2016).

Physical Properties Analysis

- The physical properties of tetrazoloquinazolines can be deduced from spectroscopic data and elemental analyses, as these provide insights into their structural and electronic configurations (Sidorenko & Orlov, 2008).

Wirkmechanismus

While the specific mechanism of action of 7-chloro-5-phenyltetrazolo[1,5-a]quinazoline is not mentioned in the retrieved sources, quinazoline derivatives are known to exhibit a wide range of biological activities . They have been used in the treatment of various diseases, including cancer . The biological activity of these compounds is believed to be influenced by the properties of the substituents and their presence and position on the cyclic compounds .

Zukünftige Richtungen

Quinazoline derivatives, including 7-chloro-5-phenyltetrazolo[1,5-a]quinazoline, continue to be a focus of research due to their significant biological activities . Future research will likely involve the design and synthesis of new quinazoline-based compounds as potential drugs, particularly for anticancer potency . Additionally, further studies on the synthesis methods, chemical transformations, and biological activities of these compounds are expected .

Eigenschaften

IUPAC Name |

7-chloro-5-phenyltetrazolo[1,5-a]quinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClN5/c15-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)16-14-17-18-19-20(12)14/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHDWRCZRZLYCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=NN=NN3C4=C2C=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-5-phenyltetrazolo[1,5-a]quinazoline | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N,N-dimethylbenzamide](/img/structure/B5618746.png)

![7-cyclopentyl-2-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5618760.png)

![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5618763.png)

![N-(2-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5618773.png)

![1-(cyclobutylcarbonyl)-4-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5618780.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N-methyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5618784.png)

![5-[(5-methyl-2-furyl)methylene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5618790.png)

![4-(3-chloro-4-{[1-(2,2-dimethylpropyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5618823.png)

![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5618832.png)